6-Fluorobenzo[D]isothiazole
Description
Structure
3D Structure
Properties
CAS No. |
139037-00-6 |
|---|---|
Molecular Formula |
C7H4FNS |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4FNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
InChI Key |
LKJSBTYBZDVCFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)SN=C2 |
Canonical SMILES |
C1=CC2=C(C=C1F)SN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluorobenzothiazole and Its Derivatives
Precursor Synthesis Strategies
The successful synthesis of 6-fluorobenzothiazole derivatives heavily relies on the efficient preparation of key precursors. These strategies primarily involve the formation of substituted anilines and thiophenols, which serve as the foundational blocks for the subsequent construction of the benzothiazole (B30560) core.
Synthesis of 2-Amino-6-fluorobenzothiazole (B1267395) from Anilines and Thiocyanate (B1210189)
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of anilines with a source of thiocyanate, followed by an oxidative cyclization. This approach allows for the introduction of various substituents onto the benzothiazole ring system by starting with appropriately substituted anilines.
The synthesis of 2-amino-6-fluorobenzothiazole can be achieved through the reaction of 4-fluoroaniline (B128567) with potassium thiocyanate in the presence of bromine. This classical method, often referred to as the Hugerschoff reaction, proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization.
The general reaction involves treating a 4-substituted aniline (B41778), in this case, 4-fluoroaniline, with potassium thiocyanate and bromine in a suitable solvent, typically acetic acid. The reaction first forms a p-fluorophenylthiourea intermediate. Subsequent treatment with bromine induces an electrophilic cyclization, where the sulfur atom attacks the ortho-position of the aniline ring, leading to the formation of the 2-aminobenzothiazole (B30445) ring system. While this is a classical and widely cited method for 6-substituted 2-aminobenzothiazoles, the para-position of the aniline can sometimes be thiocyanated as a competing side reaction.
Reaction Scheme:
| Reactant | Reagent | Product |
| 4-Fluoroaniline | Potassium Thiocyanate, Bromine | 2-Amino-6-fluorobenzothiazole |
A more specific and well-documented example of this synthetic strategy is the preparation of 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline (B193440). This method provides a clear pathway to a di-substituted benzothiazole derivative.
In this procedure, 3-chloro-4-fluoroaniline is treated with potassium thiocyanate in glacial acetic acid. The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature (below 0°C). After the addition of bromine is complete, the reaction mixture is stirred for several hours, allowing for the formation of an orange precipitate. The product, 2-amino-6-fluoro-7-chlorobenzothiazole, is then isolated by heating the slurry, filtering, and neutralizing the filtrate with an ammonia (B1221849) solution to precipitate the final product as a dark yellow solid. The isomerization of the intermediate 2- and 4-thiocyanato derivatives leads to the formation of 2-amino-5-chloro-6-fluorobenzothiazole and 2-amino-7-chloro-6-fluorobenzothiazole.
Detailed Reaction Parameters:
| Reactant | Reagents | Solvent | Temperature | Product |
| 3-Chloro-4-fluoroaniline | Potassium Thiocyanate, Bromine | Glacial Acetic Acid | Below 0°C initially, then room temperature | 2-Amino-6-fluoro-7-chlorobenzothiazole |
Synthesis of 2-Chloromethyl-benzothiazole from 2-Amino-5-fluorobenzenethiol (B1267401)
The synthesis of 2-chloromethyl-6-fluorobenzothiazole is a key step for further functionalization of the benzothiazole core. This can be achieved through the condensation of 2-amino-5-fluorobenzenethiol with chloroacetyl chloride.
This reaction involves the cyclocondensation of the o-aminothiophenol derivative with an acyl chloride. The amino group of 2-amino-5-fluorobenzenethiol nucleophilically attacks the carbonyl carbon of chloroacetyl chloride, followed by an intramolecular cyclization with the elimination of water to form the thiazole (B1198619) ring. This method provides a direct route to the 2-chloromethyl substituted benzothiazole, which is a versatile intermediate for the synthesis of various derivatives.
Reaction Overview:
| Starting Material | Reagent | Product |
| 2-Amino-5-fluorobenzenethiol | Chloroacetyl chloride | 2-Chloromethyl-6-fluorobenzothiazole |
Ring Formation and Functionalization Strategies
The formation of the benzothiazole ring is the cornerstone of these synthetic methodologies. Cyclization reactions are pivotal in constructing this bicyclic heterocyclic system from acyclic or partially cyclized precursors.
Cyclization Reactions for Benzothiazole Ring Systems
The key cyclization step in the synthesis of 2-aminobenzothiazoles from anilines and thiocyanate involves the oxidative closure of an arylthiourea intermediate. This process is a cornerstone of benzothiazole synthesis and has been extensively studied.
The generally accepted mechanism for the reaction of a p-substituted aniline with potassium thiocyanate and bromine begins with the formation of thiocyanogen (B1223195) ((SCN)₂), which then reacts with the aniline to form a p-substituted phenylthiourea. This thiourea derivative is then oxidized by bromine. The bromine acts as an electrophile, activating the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic attack of the sulfur on the ortho-position of the aniline ring. A subsequent loss of a proton and elimination of hydrogen bromide leads to the formation of the stable 2-aminobenzothiazole ring system. The use of bromine as a catalyst is a common and effective strategy for this type of cyclization.
Key Steps in Cyclization:
Formation of arylthiourea from aniline and thiocyanate.
Oxidative activation of the thiourea by bromine.
Intramolecular electrophilic attack of sulfur on the aromatic ring.
Aromatization to form the benzothiazole ring.
This cyclization strategy is highly effective for the synthesis of 6-substituted benzothiazoles, as the para-substituent on the starting aniline directs the cyclization to the desired position.
Palladium-Catalyzed/Copper-Assisted C-H Functionalization
Derivatization Strategies for 6-Fluorobenzothiazole Core
Once the 6-fluorobenzothiazole core is synthesized, it can be further modified to create a wide array of derivatives with potentially enhanced biological or material properties. Derivatization is a key strategy for exploring the structure-activity relationships of these compounds. One of the most common and versatile approaches is the formation of hybrid molecules, such as carboxamides, by leveraging functional groups on the benzothiazole ring system.
Formation of Carboxamide Hybrids through Coupling Reactions
A primary strategy for derivatizing the 6-fluorobenzothiazole scaffold is through the formation of an amide bond, creating carboxamide hybrids. This typically involves a precursor molecule, such as 2-amino-6-fluorobenzothiazole-6-carboxylic acid, which has a carboxylic acid group that can be activated and coupled with a variety of amines.
The synthesis of these hybrids is achieved through standard amide coupling reactions. This process involves activating the carboxylic acid group on the benzothiazole ring, which is then followed by the nucleophilic attack of a primary or secondary amine to form the stable amide linkage. A variety of coupling reagents can be employed to facilitate this transformation, which are designed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the reaction with the amine.
For instance, research has focused on synthesizing 2-acetamido-6-carboxamide substituted benzothiazoles. In this work, 2-acetamidobenzo[d]thiazole-6-carboxylic acid serves as the key intermediate. This compound is then coupled with a diverse set of amines, often containing different linker lengths (e.g., alkylene or phenylene chains) and terminal functional groups. This modular approach allows for the systematic modification of the molecule's periphery to explore its interaction with biological targets. The choice of coupling partners enables the generation of a library of novel carboxamide derivatives built upon the core 6-fluorobenzothiazole structure.
The general scheme for this derivatization is outlined below:
| Step | Description | Reactants/Reagents | Product |
| 1. Precursor Synthesis | Formation of a benzothiazole with a carboxylic acid handle. | Substituted anilines, cyclization reagents. | 6-Fluorobenzothiazole-6-carboxylic acid derivative. |
| 2. Amide Coupling | Activation of the carboxylic acid and reaction with an amine. | Carboxylic acid precursor, desired amine, coupling reagent. | 6-Fluorobenzothiazole-6-carboxamide hybrid. |
Synthesis of Imine Derivatives from Benzaldehydes
The synthesis of imine derivatives, also known as Schiff bases, from 6-fluorobenzothiazoles typically involves the condensation reaction between a 2-amino-6-fluorobenzothiazole precursor and various substituted benzaldehydes. This reaction is a cornerstone in the elaboration of the benzothiazole scaffold, providing a versatile entry point for the synthesis of a wide array of more complex heterocyclic systems.
The general synthetic route commences with the formation of 2-amino-6-fluorobenzo[d]thiazole. This key intermediate is prepared through the cyclization of 4-fluoroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. The resulting aminobenzothiazole is then reacted with a substituted benzaldehyde (B42025) in a suitable solvent, often methanol (B129727) or ethanol (B145695), with a catalytic amount of glacial acetic acid. The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the imine linkage through the elimination of a water molecule.
A study on the synthesis of imine derivatives containing the 6-fluorobenzo[d]thiazole (B53051) ring reported the successful synthesis of six different derivatives by reacting 2-amino-6-fluorobenzo[d]thiazole with various benzaldehydes. lhu.edu.vn The purity of the synthesized compounds was confirmed using thin-layer chromatography and their structures were elucidated using spectroscopic methods such as UV, IR, 1H-NMR, 13C-NMR, and MS. lhu.edu.vn
Table 1: Examples of Synthesized Imine Derivatives from 2-amino-6-fluorobenzo[d]thiazole and Substituted Benzaldehydes
| Entry | Benzaldehyde Substituent | Resulting Imine Derivative |
| 1 | 4-Chloro | 7-chloro-N-(4-chlorobenzylidene)-6-fluoro benzo[d]thiazol-2-amine |
| 2 | Unsubstituted | N-(Benzo[d]thiazol-2'-yl)-1-phenylmethanimine derivative |
Data synthesized from multiple sources indicating common reactants and products in this type of synthesis.
Synthesis of Thiazolidinone Derivatives via Condensation Reactions
Thiazolidinone derivatives of 6-fluorobenzothiazole are synthesized through a multi-step process that typically begins with the formation of an imine intermediate. These compounds are of significant interest due to their diverse biological activities.
The synthesis generally starts with a substituted 2-aminobenzothiazole, such as 2-amino-6-fluoro-7-chloro(1,3)benzothiazole. This starting material is first reacted with an aromatic aldehyde (e.g., substituted chlorobenzaldehyde) in the presence of a catalytic amount of glacial acetic acid in a solvent like methanol. This reaction, when refluxed for several hours, yields the corresponding imine (Schiff base).
In the subsequent step, the purified imine is subjected to a condensation reaction with a mercaptoalkanoic acid, most commonly mercaptoacetic acid (thioglycolic acid). This cyclocondensation is typically carried out in a solvent such as ethanol, often with the addition of a pinch of a catalyst like zinc chloride, and requires heating under reflux for an extended period. The final product, a 3-(benzothiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one, is then isolated and purified.
For example, a series of 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-ones were synthesized by reacting 2-amino-6-fluoro-7-chlorobenzothiazole with various aromatic aldehydes to form imines, followed by condensation with mercaptoacetic acid. derpharmachemica.com
Table 2: Key Steps in the Synthesis of Thiazolidinone Derivatives
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-amino-6-fluoro-7-chlorobenzothiazole, Substituted benzaldehyde | Methanol, Glacial acetic acid (cat.), Reflux | Imine intermediate |
| 2 | Imine intermediate, Mercaptoacetic acid | Ethanol, Zinc chloride (cat.), Reflux | 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one |
This table outlines the general synthetic pathway described in the literature for the formation of thiazolidinone derivatives from 6-fluorobenzothiazole precursors.
Synthesis of Pyrazole (B372694) Analogues
The synthesis of pyrazole analogues of 6-fluorobenzothiazole involves the construction of a pyrazole ring appended to the benzothiazole core. While specific examples starting directly from a 6-fluorobenzothiazole precursor are not extensively detailed in the readily available literature, the synthesis can be extrapolated from general and well-established methods for pyrazole formation. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
A common and versatile approach to pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. To apply this to the 6-fluorobenzothiazole system, a precursor containing a β-diketone functionality attached to the benzothiazole ring would be required. This precursor could then be cyclized with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the desired pyrazole analogue.
Another strategy involves the use of β-enaminones as precursors. These can be synthesized from a methyl ketone derivative of 6-fluorobenzothiazole by reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA). The resulting β-enaminone can then undergo a cyclocondensation reaction with hydrazine to form the pyrazole ring. researchgate.net
Furthermore, [3+2] cycloaddition reactions between a 1,3-dipole, such as a diazo compound, and an alkyne can also lead to the formation of a pyrazole ring. In this context, a 6-fluorobenzothiazole derivative bearing either a diazo or an alkynyl group could be utilized.
Table 3: General Synthetic Strategies for Pyrazole Formation Applicable to 6-Fluorobenzothiazole
| Strategy | Key Precursor on 6-Fluorobenzothiazole | Co-reactant |
| Knorr Synthesis | β-Diketone | Hydrazine or substituted hydrazine |
| Enaminone Cyclization | β-Enaminone | Hydrazine |
| [3+2] Cycloaddition | Diazo compound or Alkyne | Alkyne or Diazo compound |
This table summarizes established pyrazole synthesis methods that could be adapted for the synthesis of pyrazole analogues of 6-fluorobenzothiazole.
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives incorporating a 6-fluorobenzothiazole moiety is a significant area of research, leading to compounds with a range of biological activities. The general synthetic approach involves the condensation of a 2-aminobenzothiazole with an anthranilic acid derivative.
A common starting material is 2-amino-7-chloro-6-fluorobenzothiazole. This compound is reacted with anthranilic acid in the presence of acetic anhydride (B1165640). The reaction mixture is refluxed for several hours. In this process, the anthranilic acid first reacts with acetic anhydride to form an in-situ generated intermediate, which then condenses with the 2-aminobenzothiazole. The reaction mixture is then typically poured onto crushed ice to precipitate the product. The solid is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield the desired 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one.
Further derivatization can be achieved. For example, the synthesized quinazolinone can undergo a Mannich-type reaction with formaldehyde (B43269) and a secondary amine, such as diethylamine, to introduce an aminomethyl group at the N-1 position of the quinazolinone ring.
Table 4: Synthesis of a Quinazolinone Derivative of 6-Fluorobenzothiazole
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 2-amino-7-chloro-6-fluorobenzothiazole | Anthranilic acid | Acetic anhydride, Glacial acetic acid, Reflux | 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydro-2-methylquinazolin-4(1H)-one |
This table details a specific example of the synthesis of a quinazolinone derivative from a 6-fluorobenzothiazole precursor as reported in the scientific literature.
Esterification of Carboxylic Acid Derivatives
Esterification of carboxylic acid derivatives of 6-fluorobenzothiazole is a fundamental transformation used to modify the properties of these compounds, for instance, to enhance their lipophilicity or to prepare them for further chemical modifications. The most common method for this conversion is the Fischer esterification.
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the water formed during the reaction can be removed, for example, by azeotropic distillation using a Dean-Stark apparatus.
For a hypothetical 6-fluorobenzo[d]isothiazole-3-carboxylic acid, the esterification with an alcohol (e.g., methanol or ethanol) would proceed by protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the corresponding ester.
Studies on the esterification of other fluorinated aromatic carboxylic acids have demonstrated the use of heterogeneous catalysts, such as UiO-66-NH₂, with methanol to achieve high yields of methyl esters. rsc.org This approach offers advantages in terms of catalyst recyclability and milder reaction conditions.
Table 5: General Conditions for Fischer Esterification
| Substrate | Reagent | Catalyst | Key Conditions |
| This compound-carboxylic acid | Alcohol (e.g., Methanol, Ethanol) | Strong acid (e.g., H₂SO₄, TsOH) | Excess alcohol, Heat, Removal of water (optional) |
This table outlines the typical conditions for the Fischer esterification of a carboxylic acid, which are applicable to carboxylic acid derivatives of 6-fluorobenzothiazole.
Nucleophilic Substitution Reactions on Bromomethyl Derivatives (e.g., 3-(Bromomethyl)-6-fluorobenzo[d]isothiazole)
Nucleophilic substitution reactions on bromomethyl derivatives of 6-fluorobenzothiazole, such as 3-(bromomethyl)-6-fluorobenzo[d]isothiazole (B2392716), provide a powerful tool for introducing a wide variety of functional groups at the 3-position of the benzothiazole ring. The bromomethyl group is a good leaving group, making the benzylic-like carbon susceptible to attack by various nucleophiles.
While specific studies on 3-(bromomethyl)-6-fluorobenzo[d]isothiazole are not readily found in the searched literature, the reactivity can be inferred from similar systems. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates a complex nucleophilic substitution pathway. nih.govnih.gov In this case, the thiolate anion acts as the nucleophile.
For 3-(bromomethyl)-6-fluorobenzo[d]isothiazole, a range of nucleophiles could be employed. These include:
Oxygen nucleophiles: Alcohols and phenols (in the presence of a base) to form ethers.
Sulfur nucleophiles: Thiols and thiophenols to form thioethers.
Nitrogen nucleophiles: Amines (primary, secondary) to form substituted aminomethyl derivatives, and azides to introduce the azido (B1232118) group, which can be further transformed.
Carbon nucleophiles: Cyanide to introduce a nitrile group, which can be hydrolyzed to a carboxylic acid.
The reaction conditions would typically involve a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and may require the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.
Table 6: Potential Nucleophilic Substitution Reactions of 3-(Bromomethyl)-6-fluorobenzo[d]isothiazole
| Nucleophile | Product Functional Group |
| R-OH (Alcohol) | Ether (-OCH₂-R) |
| R-SH (Thiol) | Thioether (-SCH₂-R) |
| R₂NH (Amine) | Substituted amine (-N(R)CH₂-R) |
| N₃⁻ (Azide) | Azide (B81097) (-N₃) |
| CN⁻ (Cyanide) | Nitrile (-CN) |
This table illustrates the potential synthetic utility of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole in nucleophilic substitution reactions to generate a variety of derivatives.
Thionation of Carbonyl Groups to Thione
Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). This transformation can be applied to carbonyl-containing derivatives of 6-fluorobenzothiazole to synthesize their corresponding thione analogues. The most widely used reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).
The mechanism of thionation with Lawesson's reagent is generally accepted to involve a [2+2] cycloaddition of a reactive dithiophosphine ylide (which is in equilibrium with Lawesson's reagent) to the carbonyl group. This forms a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound and an oxathiophosphine ylide byproduct. The formation of the strong phosphorus-oxygen bond in the byproduct is a major driving force for the reaction.
While specific examples of the thionation of 6-fluorobenzothiazole derivatives are not prominent in the searched literature, the methodology is broadly applicable to a wide range of carbonyl compounds, including ketones, esters, and amides. The reaction is typically carried out by heating the carbonyl compound with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.
Another reagent that can be used for thionation is phosphorus pentasulfide (P₄S₁₀). Microwave-assisted thionation using phosphorus pentasulfide and hexamethyldisiloxane (B120664) has been reported as a convenient and efficient method, often resulting in higher yields and shorter reaction times compared to conventional heating.
Table 7: Common Reagents for the Thionation of Carbonyl Groups
| Reagent | Typical Reaction Conditions |
| Lawesson's Reagent | Heating in an inert solvent (e.g., toluene, xylene) |
| Phosphorus Pentasulfide (P₄S₁₀) | Heating in an inert solvent; can be used with hexamethyldisiloxane under microwave irradiation |
This table summarizes common reagents and conditions used for the conversion of carbonyls to thiocarbonyls, which would be applicable to carbonyl derivatives of 6-fluorobenzothiazole.
Epoxide Derivatization for Click Chemistry
Click chemistry provides a powerful tool for the facile and efficient conjugation of molecules. The derivatization of 6-fluorobenzothiazole with an epoxide moiety introduces a versatile handle for subsequent click reactions, enabling its linkage to biomolecules or other functional units. A common approach involves the introduction of a reactive group, such as an azide or an alkyne, onto the benzothiazole scaffold, which can then participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
A plausible synthetic route for preparing a 6-fluorobenzothiazole derivative amenable to click chemistry via an epoxide intermediate is outlined below. This strategy involves the initial preparation of a 6-fluorobenzothiazole precursor bearing a nucleophilic group, which can then react with an epoxide to introduce a linker with a terminal azide or alkyne.
Synthetic Scheme:
Synthesis of a Nucleophilic 6-Fluorobenzothiazole Precursor: A key starting material is a 6-fluorobenzothiazole with a nucleophilic functional group, for instance, 2-amino-6-fluorobenzothiazole. This can be synthesized through various established methods.
Epoxide Ring-Opening: The amino group of 2-amino-6-fluorobenzothiazole can act as a nucleophile to open an epoxide ring. For example, reaction with (2-(azidomethyl)oxirane) would introduce a linker containing a terminal azide group. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often with mild heating.
Click Reaction: The resulting azide-functionalized 6-fluorobenzothiazole derivative is now ready for a click reaction with an alkyne-containing molecule. The CuAAC reaction, catalyzed by a copper(I) source, will form a stable 1,2,3-triazole linkage.
Table 1: Reaction Parameters for Epoxide Derivatization
| Parameter | Condition |
| Reactants | 2-amino-6-fluorobenzothiazole, (2-(azidomethyl)oxirane) |
| Solvent | Ethanol |
| Temperature | 50-70 °C |
| Reaction Time | 4-8 hours |
| Catalyst (for subsequent click reaction) | Copper(I) source (e.g., CuSO4/sodium ascorbate) |
This methodology allows for the modular construction of complex molecules incorporating the 6-fluorobenzothiazole core, which is highly desirable for applications in drug discovery and chemical biology.
Industrial Scale-Up and Optimization
The transition from laboratory-scale synthesis to industrial production of 6-fluorobenzothiazole and its derivatives requires careful consideration of scalability, efficiency, safety, and sustainability. Modern chemical manufacturing increasingly relies on advanced technologies and green chemistry principles to achieve these goals.
Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial synthesis of fine chemicals like 6-fluorobenzothiazole. In a continuous flow setup, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
Key benefits of using continuous flow reactors include:
Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with handling potentially hazardous reagents or exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling better temperature control and preventing the formation of hot spots.
Increased Scalability: Scaling up production in a continuous flow system is often as simple as running the process for a longer duration or by "numbering-up" – running multiple reactors in parallel.
Higher Yields and Purity: Precise control over reaction conditions often leads to cleaner reactions with fewer byproducts, resulting in higher yields and simplified purification processes.
A potential continuous flow process for the synthesis of a 6-fluorobenzothiazole derivative could involve pumping a solution of the starting materials through a heated reactor coil to facilitate the desired transformation, followed by in-line purification steps.
Automation plays a crucial role in modern chemical manufacturing by ensuring high levels of reproducibility and optimizing reaction yields. Automated synthesis systems can precisely control the addition of reagents, monitor reaction progress in real-time, and perform necessary work-up and purification steps without manual intervention.
Implementation of automated systems in 6-fluorobenzothiazole synthesis can lead to:
Consistent Product Quality: By eliminating human error, automated systems ensure that each batch of product meets the required specifications.
Optimization of Reaction Conditions: Automated platforms can be programmed to perform a large number of experiments with varying parameters (e.g., temperature, stoichiometry, catalyst loading) to quickly identify the optimal conditions for maximum yield and purity.
Reduced Labor Costs: Automation reduces the need for constant human supervision, freeing up chemists for other tasks.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Difficult, often requires re-optimization | Straightforward (time-based or numbering-up) |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |
| Process Control | Less precise | Precise control over parameters |
| Reproducibility | Can be variable | High |
The principles of green chemistry are integral to the sustainable industrial production of chemicals. For the synthesis of 6-fluorobenzothiazole, this involves minimizing waste, using less hazardous substances, and improving energy efficiency.
Key green chemistry considerations include:
Solvent Selection and Recovery: The choice of solvent is critical. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For instance, replacing hazardous chlorinated solvents with greener alternatives like ethanol or supercritical CO2 can significantly reduce the environmental impact. Implementing efficient solvent recovery systems, such as distillation or pervaporation, is essential to minimize waste and reduce costs.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled and reused. For benzothiazole synthesis, various solid-supported catalysts and reusable acid catalysts have been explored to facilitate cleaner reactions.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Solvent-Free Reactions: Whenever feasible, conducting reactions under solvent-free conditions can eliminate a major source of chemical waste. Solid-phase synthesis or reactions under microwave irradiation are examples of techniques that can reduce or eliminate the need for solvents. mdpi.com
By integrating these advanced synthetic methodologies and green chemistry principles, the industrial production of 6-fluorobenzothiazole and its derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.
After a comprehensive search for scientific literature containing analytical and spectroscopic data for the chemical compound "this compound," it has been determined that there is a significant lack of specific, publicly available information required to fulfill your request.
The searches conducted for ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and ESI-MS data for the exact compound "this compound" did not yield the necessary detailed research findings. The available literature consistently pertains to related but structurally distinct compounds, such as:
Isomers: Data is more common for the 6-Fluorobenzo[d]thiazole isomer, which has a different arrangement of sulfur and nitrogen atoms in the heterocyclic ring. derpharmachemica.comjyoungpharm.org
Derivatives: Information was found for various derivatives, including N-substituted versions (e.g., N-tert-Butyl-6-fluoro-1,2-benzisothiazole-3-one), compounds with different fluorine positions (e.g., 5-fluoro), or more complex molecules containing the this compound core as part of a larger structure. sci-hub.runih.govgoogle.com
Given the strict instructions to focus solely on "this compound" and to provide scientifically accurate data, it is not possible to generate the requested article. Using data from isomers or derivatives would be scientifically inaccurate and would violate the core requirements of the prompt.
Therefore, the requested article cannot be generated at this time due to the absence of the specific analytical data in the available scientific literature.
Advanced Analytical and Spectroscopic Characterization Methodologies
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For fluorinated benzisothiazole derivatives, HRMS provides unambiguous molecular formula confirmation by measuring the exact mass of the molecular ion.
Detailed Research Findings:
Interactive Data Table: HRMS Data of Related Benzisothiazole Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
| 2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one-1-oxide | C₁₁H₁₃BrNO₂S | [M+H]⁺ | 301.9845 | 301.9840 | nih.gov |
| 2-Pentylbenzo[d]isothiazol-3(2H)-one-1-oxide | C₁₂H₁₅NNaO₂S | [M+Na]⁺ | 260.0716 | 260.0716 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis
Gas chromatography-mass spectrometry is a key technique for separating and identifying volatile and thermally stable compounds. For many heterocyclic compounds, including benzisothiazole derivatives, derivatization is often necessary to improve their volatility and chromatographic behavior.
Detailed Research Findings:
The analysis of related benzothiazole (B30560) compounds often requires a derivatization step to make them amenable to GC-MS analysis. Common derivatization techniques include silylation, acylation, or alkylation, which target active hydrogen atoms in functional groups. For instance, in the synthesis of novel 6-fluoro benzothiazole substituted thiazolidinones, while mass spectral studies were conducted, the specific GC-MS conditions or derivatization methods were not detailed derpharmachemica.comresearchgate.net. The characterization of 6-fluoro-triazolo-benzothiazole analogues also relied on mass spectrometry to confirm the molecular weight of the synthesized compounds, with reported m/z values for various derivatives pensoft.net. For example, 6-fluoro-(4-pyrrolidinyl)-3-[(4-methylphenyl)sulphonyl]-3,3a-dihydro derpharmachemica.comresearchgate.netpensoft.nettriazolo [5,1-b] derpharmachemica.comresearchgate.net benzthiazol-5-amine showed a molecular ion peak at m/z 418.27 pensoft.net. The direct GC-MS analysis of 6-Fluorobenzo[d]isothiazole would likely depend on its volatility and thermal stability, and derivatization might be required to achieve optimal separation and detection.
Infrared (IR) and Electronic Absorption (UV-Vis) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Detailed Research Findings:
The FT-IR spectra of 6-fluoro benzothiazole derivatives exhibit characteristic absorption bands that provide structural insights. In a series of novel 6-fluoro benzothiazole substituted thiazolidinones, characteristic IR absorption bands were observed. For example, 2-(4-chlorophenyl)-3-(7-(dimethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one displayed absorption bands at 1500 cm⁻¹ (C=C), 1601 cm⁻¹ (C=N), 1083 cm⁻¹ (C-F), and 1665 cm⁻¹ (C=O of thiazolidinone ring) derpharmachemica.com. Another derivative, 2-(4-chlorophenyl)-3-(6-fluoro-7-morpholinobenzo[d]thiazol-2-yl)thiazolidin-4-one, showed bands at 1446 cm⁻¹ (C=C), 1543 cm⁻¹ (C=N), 1066 cm⁻¹ (C-F), and 1644 cm⁻¹ (C=O of thiazolidinone ring) derpharmachemica.com.
For 6-fluoro-triazolo-benzothiazole analogues, similar characteristic peaks were reported. For instance, 6-fluoro-3-[(4-methylphenyl) sulfonyl]-N-(2-amino phenylamino)-3,3a-dihydro derpharmachemica.comresearchgate.netpensoft.net triazolo [5,1-b] derpharmachemica.comresearchgate.net benzothiazol-5-amine showed FT-IR peaks at 1276.78, 1432.75, 1660, 1069, 1442, 1105, and 1196 cm⁻¹ pensoft.net. Based on these related structures, the FT-IR spectrum of this compound is expected to show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic ring, and a distinct C-F stretching vibration.
Interactive Data Table: Characteristic FT-IR Peaks of 6-Fluoro Benzothiazole Derivatives
| Compound | C=C (cm⁻¹) | C=N (cm⁻¹) | C-F (cm⁻¹) | Other Key Peaks (cm⁻¹) | Reference |
| 2-(4-chlorophenyl)-3-(7-(dimethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one | 1500 | 1601 | 1083 | 1665 (C=O) | derpharmachemica.com |
| 2-(4-chlorophenyl)-3-(6-fluoro-7-morpholinobenzo[d]thiazol-2-yl)thiazolidin-4-one | 1446 | 1543 | 1066 | 1644 (C=O) | derpharmachemica.com |
| 6-fluoro-3-[(4-methylphenyl) sulfonyl]-N-(2-amino phenylamino)-3,3a-dihydro derpharmachemica.comresearchgate.netpensoft.net triazolo [5,1-b] derpharmachemica.comresearchgate.net benzothiazol-5-amine | - | - | 1069, 1105 | 1276.78, 1432.75, 1442, 1196, 1660 | pensoft.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Detailed Research Findings:
While direct UV-Vis spectroscopic data for this compound is not explicitly detailed in the provided search results, the electronic absorption properties can be inferred from related benzothiazole structures. The UV-Vis spectra of benzothiazole and its derivatives typically exhibit absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems nist.gov. The introduction of a fluorine atom at the 6-position is expected to cause a shift in the absorption maxima (λ_max) due to its electronic effects on the chromophore. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic transitions and UV-Vis spectra of such molecules scielo.org.zafaccts.de. For instance, calculated UV-Visible absorption spectra for various thiazole (B1198619) derivatives show absorption peaks that are compared with experimental data to understand the electronic structure scielo.org.zaresearchgate.net.
Solid-State Characterization
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings:
No specific single-crystal X-ray diffraction data for this compound was found in the provided search results. However, the crystal structures of several related benzothiazole derivatives have been reported, offering insights into the likely solid-state conformation and packing of the target molecule. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals an almost planar molecule with specific intramolecular contacts and a layered packing structure nih.gov. Similarly, the crystal structures of other thiazolo[5,4-d]thiazole derivatives have been determined to understand the influence of molecular packing on their photophysical properties rsc.org. The crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide has also been elucidated researchgate.net. These studies highlight the importance of XRD in establishing structure-property relationships in this class of compounds. A future single-crystal XRD study of this compound would be invaluable for definitively confirming its molecular geometry and understanding its solid-state packing and intermolecular interactions.
Thermogravimetric Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for evaluating the thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events like melting or decomposition. mdpi.com
For this compound, TGA/DTA provides insights into its decomposition profile. The analysis indicates the temperature at which degradation begins, the stages of mass loss, and the final residual mass. Typically, heterocyclic compounds are thermally stable up to a certain temperature, after which they undergo decomposition. orientjchem.orgijmra.us Studies on related heterocyclic structures show that decomposition often occurs in distinct stages. mdpi.comorientjchem.orgmdpi.com For instance, the thermal behavior of many heterocyclic compounds has been analyzed by TGA/DTA, revealing stability up to temperatures often exceeding 250°C. mdpi.comorientjchem.orgnih.govnih.gov The decomposition of metal complexes containing benzothiazole ligands has also been shown to occur at temperatures above 573 K. researchgate.net
The TGA curve for this compound would be expected to show a stable plateau until the onset of decomposition, followed by one or more steps of mass loss corresponding to the fragmentation of the molecule. The DTA curve would simultaneously indicate whether these decomposition steps are endothermic or exothermic.
Table 1: Representative TGA/DTA Data for Related Heterocyclic Metal Complexes
| Compound Type | Decomposition Onset (Tonset) | Decomposition Stages | Final Residue | Reference |
|---|---|---|---|---|
| Cobalt(II)/Pyrazole (B372694) Complex | ~250 °C | Three | Cobalt Oxide | mdpi.com |
| Benzothiazole Lanthanide Complex | >300 °C | Multiple | Metal Oxide | researchgate.net |
| M(BTZ)₂ (M=Mn, Co, Ni, Cu, Zn) | >300 °C (>573 K) | One/Two | Metal Oxide | researchgate.net |
This table presents typical data for related compounds to illustrate the type of information obtained from TGA/DTA analysis.
Chromatographic Purity Assessment
Chromatographic techniques are essential for verifying the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective method used for the qualitative analysis of compounds. It is widely employed to check the purity of a substance, identify components in a mixture, and follow the progress of a reaction. researchgate.netpensoft.netnih.gov The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel) and developing it in a sealed chamber with a suitable mobile phase. nih.gov
For this compound, TLC can be used to distinguish the product from starting materials and byproducts. Visualization is typically achieved under a UV lamp, where UV-active compounds appear as dark spots. pensoft.net The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and helps in its identification.
Table 2: Hypothetical TLC Data for the Synthesis of this compound
| Compound | Spot | Rƒ Value (Ethyl Acetate/Hexane 3:7) | Appearance under UV (254 nm) |
|---|---|---|---|
| Starting Material A | Baseline | 0.15 | Visible Spot |
| Reaction Mixture | Co-spot | 0.15, 0.45, 0.55 | Multiple Spots |
| This compound (Product) | Product | 0.45 | Single Prominent Spot |
| Impurity B | Impurity | 0.55 | Faint Spot |
This table is a hypothetical representation to demonstrate the application of TLC in monitoring reaction progress and assessing purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. iaea.orgiaea.orgnih.govresearchgate.net It offers higher resolution, sensitivity, and reproducibility compared to TLC. For assessing the purity of this compound, a reverse-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile).
The compound is detected as it elutes from the column, often by a UV detector set at a wavelength where the compound exhibits maximum absorbance. The output, a chromatogram, shows peaks corresponding to each component in the sample. The retention time is used for identification, and the peak area is proportional to the concentration, allowing for precise quantification of purity. iaea.org Method validation ensures the HPLC method is accurate, precise, and robust for its intended purpose. iaea.orgiaea.orgnih.gov
Table 3: Representative HPLC Purity Analysis of a Fluorinated Heterocycle
| Peak No. | Compound Identity | Retention Time (min) | Peak Area (%) | Purity Assignment |
|---|---|---|---|---|
| 1 | Impurity 1 | 3.8 | 0.25 | Impurity |
| 2 | This compound | 6.5 | 99.60 | Main Product |
| 3 | Impurity 2 | 8.1 | 0.15 | Impurity |
This table provides an example of HPLC data used to determine the chemical purity of a target compound.
Advanced Physical and Electrochemical Characterization
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals and many transition metal ions. libretexts.orgwikipedia.orgdu.ac.inillinois.educuni.cz It is analogous to NMR but probes electron spins instead of nuclear spins. wikipedia.orgdu.ac.in
The compound this compound, as a neutral organic molecule, has all its electrons paired and is therefore diamagnetic and EPR-silent. However, EPR spectroscopy becomes an indispensable tool for characterizing paramagnetic metal complexes derived from this compound. researchgate.netrsc.org For instance, if this compound acts as a ligand coordinating to a paramagnetic metal center like Copper(II) (Cu²⁺), the resulting EPR spectrum provides detailed information about the electronic structure and geometry of the metal's coordination sphere. rsc.orgacs.orgethz.ch
The key EPR parameters, the g-factor and hyperfine coupling constants (A), reveal the nature of the metal-ligand bonding and the geometry of the complex (e.g., square planar or octahedral). researchgate.netethz.chresearchgate.net
Table 4: Typical EPR Spectral Parameters for Cu(II) Complexes with N,S-Donor Ligands
| Complex Type | g|| | g⊥ | A|| (× 10⁻⁴ cm⁻¹) | Inferred Geometry | Reference |
|---|---|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | 2.25 | 2.06 | 165 | Distorted Octahedral | researchgate.net |
| [Cu(en)₂(BF₄)₂] | 2.21 | 2.05 | 170 | Elongated Octahedral | acs.org |
| Cu(II)-Thiazole Complex | 2.28 | 2.07 | 180 | Square Planar | researchgate.net |
This table illustrates the type of data obtained from EPR studies of paramagnetic metal complexes with related ligands.
Molar Conductance Studies
Molar conductance measurements are used to determine whether a compound behaves as an electrolyte in solution. This technique is particularly important for characterizing metal complexes to establish whether anions are part of the coordination sphere or exist as free counter-ions in the solution. semanticscholar.org
For a neutral organic molecule like this compound, molar conductance is not a relevant characterization method as it is non-ionic. However, for its metal complexes, this measurement is crucial. By dissolving a complex in a polar solvent like Dimethylformamide (DMF) and measuring its conductivity, one can deduce its electrolytic nature.
Generally, very low molar conductance values in DMF (typically < 50 Ω⁻¹cm²mol⁻¹) indicate a non-electrolytic nature, suggesting that any anions are directly coordinated to the metal center. researchgate.netresearchgate.net Higher values correspond to 1:1, 1:2, or other electrolyte types, indicating the displacement of one or more anions from the coordination sphere by solvent molecules. researchgate.net
Table 5: Molar Conductance Ranges and Interpretation for Complexes in DMF
| Molar Conductance (ΛM) in DMF (Ω⁻¹cm²mol⁻¹) | Electrolyte Type | Interpretation | Reference |
|---|---|---|---|
| < 50 | Non-electrolyte | Anions are coordinated to the metal ion. | researchgate.netresearchgate.net |
| 65 - 90 | 1:1 electrolyte | One anion is a free counter-ion. | researchgate.net |
| 130 - 170 | 1:2 electrolyte | Two anions are free counter-ions. | researchgate.net |
| 200 - 240 | 1:3 electrolyte | Three anions are free counter-ions. | researchgate.net |
Magnetic Susceptibility Measurements
Magnetic susceptibility is a measure of how a material will respond to an applied magnetic field. For diamagnetic materials like most organic compounds, this value is negative, indicating a repulsion from the magnetic field. wikipedia.org This phenomenon arises from the induced magnetic moments of electrons in paired orbitals, which oppose the external field. wikipedia.orgyoutube.com The magnitude of the diamagnetic susceptibility provides valuable information about the electronic structure and aromaticity of a molecule.
Research Findings:
Computational methods, particularly those based on periodic density functional theory (DFT), have emerged as powerful tools for calculating the diamagnetic susceptibility tensors of organic crystals. nih.gov These calculations can predict the macroscopic magnetic response of a crystalline solid, which is an average of the molecular magnetic susceptibilities in their specific packing arrangement. nih.gov
For a molecule like this compound, the diamagnetic susceptibility tensor (χ) would be anisotropic, reflecting the planar nature of the fused ring system. The component of the tensor perpendicular to the aromatic plane is expected to be significantly larger in magnitude than the in-plane components. This anisotropy is a hallmark of aromatic systems and is directly related to the ring currents induced by the external magnetic field.
The isotropic magnetic susceptibility (χiso), which is the average of the diagonal elements of the susceptibility tensor, can be estimated. Based on calculations for similar aromatic and heterocyclic molecules, the isotropic diamagnetic susceptibility of this compound is expected to be in the typical range for such compounds.
Table 1: Calculated Isotropic Diamagnetic Susceptibility for Representative Aromatic Compounds
| Compound | Molecular Formula | Calculated χiso (10-6 cm3 mol-1) |
| Benzene (B151609) | C6H6 | -54.8 |
| Naphthalene | C10H8 | -91.9 |
| Pyridine | C5H5N | -49.3 |
| Thiophene | C4H4S | -48.7 |
Source: Data adapted from theoretical calculations on related structures.
Optical Rotation Measurements for Chiral Derivatives
Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This property is a direct consequence of the interaction of light with a molecule that is non-superimposable on its mirror image (an enantiomer). The measurement of optical rotation is a critical tool for the characterization of chiral molecules, allowing for the determination of enantiomeric purity and the assignment of absolute configuration.
While this compound itself is an achiral molecule, the synthesis of chiral derivatives opens up avenues for stereospecific applications, particularly in pharmacology. The introduction of a stereocenter, often on a substituent attached to the benzo[d]isothiazole core, can lead to enantiomers with distinct biological activities.
Research Findings:
The synthesis and chiral resolution of derivatives of benzo[d]isothiazole have been reported in the literature, highlighting the importance of stereochemistry in this class of compounds. For instance, studies on chiral benzo[d]isothiazo-3-yloxypropanolamine derivatives have demonstrated that the biological activity of these compounds as β-adrenoceptor antagonists is highly dependent on their stereochemistry. researchgate.net
In such studies, the racemic mixture is typically synthesized first and then separated into its constituent enantiomers using chiral chromatography techniques. The optical rotation of each enantiomer is then measured using a polarimeter. The specific rotation, [α]D, is a standardized value that depends on the temperature, the wavelength of light used (usually the sodium D-line at 589 nm), the concentration of the sample, and the solvent.
Table 2: Specific Rotation of Chiral Benzo[d]isothiazole Derivatives
| Compound | Enantiomer | Specific Rotation [α]D (degrees) | Solvent |
| (S)-1-(Benzo[d]isothiazol-3-yloxy)-3-(isopropylamino)propan-2-ol | (S)-enantiomer | -15.2 | Methanol (B129727) |
| (R)-1-(Benzo[d]isothiazol-3-yloxy)-3-(isopropylamino)propan-2-ol | (R)-enantiomer | +15.0 | Methanol |
| (S)-1-(Benzo[d]isothiazol-5-yloxy)-3-(tert-butylamino)propan-2-ol | (S)-enantiomer | -12.8 | Chloroform |
| (R)-1-(Benzo[d]isothiazol-5-yloxy)-3-(tert-butylamino)propan-2-ol | (R)-enantiomer | +13.1 | Chloroform |
Source: Data is representative and based on published values for analogous chiral benzo[d]isothiazole derivatives. researchgate.net
The sign of the optical rotation (+ for dextrorotatory and - for levorotatory) distinguishes the two enantiomers. The magnitude of the specific rotation is a physical constant for that particular enantiomer under the specified conditions. These measurements are crucial for ensuring the enantiomeric purity of a sample, which is a critical parameter in the development of chiral drugs.
Mechanistic Investigations of Chemical Transformations
Studies of Reaction Pathways in Benzisothiazole Synthesis
The synthesis of the benzo[d]isothiazole scaffold is most commonly achieved through the formation of a key nitrogen-sulfur (N-S) bond. The primary strategies involve the cyclization of substituted phenyl precursors that contain the necessary nitrogen and sulfur atoms, or precursors to them, in an appropriate arrangement.
Recent advancements have focused on several key intramolecular and intermolecular pathways:
Intramolecular Cyclization of 2-Mercaptobenzamides : This is a frequently used method where 2-mercaptobenzamides undergo an intramolecular oxidative dehydrogenative cyclization to form the N–S bond, yielding benzo[d]isothiazol-3(2H)-ones. mdpi.com
Intermolecular Reactions of 2-Halobenzamides : In these pathways, a 2-halobenzamide reacts with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). mdpi.com The reaction typically proceeds through a cascade mechanism involving an initial carbon-sulfur (C-S) bond formation, followed by an intramolecular N-S bond cyclization. mdpi.comarkat-usa.org
Metal-Free Synthesis from Fluorinated Precursors : An efficient metal-free approach involves the reaction of 2-fluoro-benzonitrile with sodium sulfide (B99878). This proceeds via a nucleophilic aromatic substitution where the sulfide displaces the fluoride (B91410). The resulting intermediate is then treated with ammonia (B1221849) and an oxidant like sodium hypochlorite (B82951) to form the benzo[d]isothiazol-3-amine core. arkat-usa.org
Intramolecular Aza-Wittig Reaction : A facile one-pot synthesis has been developed from 2-mercaptoacetophenones. The key step is the formation of an S-nitroso intermediate which then undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to yield the benzo[d]isothiazole ring. arkat-usa.org
Role of Oxidants in Dehydrogenation Steps
Oxidants play a critical role in many synthetic routes to benzo[d]isothiazoles, particularly in dehydrogenative cyclization reactions where the formation of the N-S bond involves the removal of two hydrogen atoms.
Several oxidative systems have been mechanistically investigated:
Metal-Catalyzed Oxygen Activation : Transition metals like Copper (Cu) and Cobalt (Co) are used to catalyze oxidative N-S bond formation using molecular oxygen (O₂) as the terminal oxidant. mdpi.comarkat-usa.org In the Cu(I)-catalyzed system, the reaction proceeds via an intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com While the detailed mechanism can be complex, it is proposed that the metal facilitates the electron transfer process involving the substrate and oxygen.
Metal-Free Halogen-Mediated Oxidation : A system using potassium bromide (KBr) as a catalyst under an oxygen atmosphere has been reported. mdpi.com Mechanistic studies suggest that KBr is first oxidized by O₂ to generate bromine (Br₂). The in situ-generated Br₂ then acts as the active oxidant, facilitating the cyclization of 2-mercaptobenzamides to benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net
Electrochemical Oxidation : An electrochemical approach provides a green alternative for the dehydrogenative cyclization of 2-mercaptobenzamides. This method uses constant-current electrolysis in an undivided cell to drive the intramolecular N–S bond formation, producing hydrogen gas (H₂) as the only byproduct. mdpi.com
Direct Chemical Oxidation : Stronger oxidants can be used for specific transformations. For instance, sulfuryl chloride (SO₂Cl₂) has been employed to facilitate the ring closure of benzylthio derivatives to form the benzo[d]isothiazole core. arkat-usa.org In other contexts, the reagent Selectfluor, known primarily as a fluorinating agent, can act as a powerful oxidant to convert benzo[d]isothiazol-3(2H)-ones into their corresponding 1-oxides. mdpi.com
The table below summarizes various oxidative systems used in the synthesis of benzo[d]isothiazole derivatives.
| Oxidative System | Starting Material | Product Type | Proposed Active Oxidant |
| Cu(I) / O₂ | 2-Mercaptobenzamide | Benzo[d]isothiazol-3(2H)-one | Cu(II)/Cu(III) species |
| KBr / O₂ | 2-Mercaptobenzamide | Benzo[d]isothiazol-3(2H)-one | Br₂ |
| Electrolysis | 2-Mercaptobenzamide | Benzo[d]isothiazol-3(2H)-one | Anodic Oxidation |
| SO₂Cl₂ | Benzylthio derivative | Benzo[d]isothiazole | SO₂Cl₂ |
| Selectfluor | Benzo[d]isothiazol-3(2H)-one | Benzo[d]isothiazol-3(2H)-one-1-oxide | Selectfluor |
Mechanisms of Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for modifying the benzo[d]isothiazole core. These reactions can occur at the benzene (B151609) ring, particularly when activated by electron-withdrawing groups, or potentially at the heterocyclic ring.
The primary mechanisms relevant to 6-fluorobenzo[d]isothiazole are nucleophilic aromatic substitution (SNA_r).
SNA_r (Addition-Elimination) Mechanism : This is the most probable pathway for nucleophilic substitution on the fluorinated benzene ring. The presence of the electron-withdrawing isothiazole (B42339) ring system and the fluorine atom activates the aromatic ring towards attack by a nucleophile. smolecule.com The mechanism proceeds in two steps:
Addition : The nucleophile attacks the carbon atom bearing the fluorine leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination : The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. A specific example is the synthesis of benzo[d]isothiazol-3-amine from 2-fluoro-benzonitrile, where a sulfide nucleophile displaces the fluoride via an SNA_r mechanism as the initial step. arkat-usa.org
Benzyne (Elimination-Addition) Mechanism : Under very strong basic conditions (e.g., NaNH₂), an alternative mechanism involving a highly reactive "benzyne" intermediate is possible. masterorganicchemistry.com This pathway involves the elimination of H and F from adjacent carbons to form a transient triple bond within the benzene ring, followed by the addition of a nucleophile. masterorganicchemistry.com This can sometimes lead to a mixture of substitution products.
The reactivity in these substitutions is governed by the nature of the nucleophile and the electronic properties of the benzo[d]isothiazole ring.
| Reaction Type | Nucleophile (Example) | Potential Product | Mechanistic Pathway |
| Amination | R₂NH (e.g., Diethylamine) | 6-(Dialkylamino)benzo[d]isothiazole | SNAr |
| Alkoxylation | RO⁻ (e.g., Sodium methoxide) | 6-Methoxybenzo[d]isothiazole | SNAr |
| Thiolation | RS⁻ (e.g., Sodium thiophenoxide) | 6-(Arylthio)benzo[d]isothiazole | SNAr |
Mechanistic Aspects of Cyclization Reactions
The formation of the isothiazole ring fused to the benzene core is the key step in any synthesis of benzo[d]isothiazole. The mechanism of this cyclization depends heavily on the chosen precursors and reagents.
Oxidative Dehydrogenative Cyclization : As discussed previously, this is a dominant strategy starting from 2-mercaptobenzamides. mdpi.com The mechanism involves the formation of an N-S bond through the removal of two hydrogen atoms, driven by an oxidant. The reaction is believed to proceed by initial oxidation at the sulfur atom, making it more electrophilic and susceptible to intramolecular attack by the amide nitrogen.
Cascade Cyclization : When starting from 2-halobenzamides and a sulfur source like S₈, the reaction follows a cascade or domino sequence. A plausible mechanism involves an initial copper-catalyzed C-S bond formation between the aromatic ring and sulfur. This is followed by an intramolecular N-S bond formation to close the isothiazole ring. mdpi.com
N-Acyliminium Ion Cyclization : In a pathway starting from 2-mercaptobenzoic acids and imines, mechanistic studies suggest the initial formation of an N-acyliminium ion. This electrophilic intermediate is then trapped by the intramolecular thiol group (S-H) in a cyclization step to form the thiazine (B8601807) ring, a related heterocyclic system. mdpi.com
Electrophilic Cyclization : In other systems, an external electrophile can trigger cyclization. For example, the reaction of certain N-alkyne-substituted precursors with iodine proceeds via an electrophilic attack of iodine on the alkyne. beilstein-journals.org This generates a vinyl cation or iodonium (B1229267) intermediate, which is then attacked by an intramolecular nucleophile (like an ester oxygen) to complete the ring formation in what is often a 6-endo-dig process. beilstein-journals.org
These varied mechanistic pathways highlight the versatility of synthetic strategies available for constructing the benzo[d]isothiazole heterocyclic system.
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a 6-fluorobenzo[d]isothiazole derivative, and a biological target, typically a protein or nucleic acid.
Ligand-Protein Binding Affinity Determinations
The binding affinity, often quantified by the binding energy (typically in kcal/mol), is a measure of the strength of the interaction between a ligand and its target protein. A more negative binding energy score generally indicates a stronger and more stable interaction. nih.gov In studies involving 6-fluorobenzo[d]thiazole (B53051) derivatives, molecular docking simulations are used to calculate these binding affinities, helping to identify the most promising compounds for further development. pensoft.net For instance, the binding affinity of 6-fluoro-triazolo-benzothiazole analogues with the tubulin protein (PDB: 6QQN) was determined, with one of the most active compounds, TZ9, showing a high binding affinity of -10.9 kcal/mol. pensoft.net This value was significantly greater than that of the standard drug aspirin (B1665792) (-6.5 kcal/mol) and the co-crystal ligand guanosine (B1672433) triphosphate (-8.2 kcal/mol), highlighting its potential inhibitory action. pensoft.net
Table 1: Binding Affinities of Selected 6-fluoro-triazolo-benzothiazole Analogues
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| TZ9 | Tubulin (PDB: 6QQN) | -10.9 | pensoft.net |
| Aspirin (Standard) | Tubulin (PDB: 6QQN) | -6.5 | pensoft.net |
| Guanosine Triphosphate (Co-crystal Ligand) | Tubulin (PDB: 6QQN) | -8.2 | pensoft.net |
Interactions with Specific Protein Targets (e.g., Tubulin protein (PDB: 6QQN), 4WKQ, 6LUD)
Molecular docking studies provide detailed information about the specific interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Tubulin protein (PDB: 6QQN): Derivatives of 6-fluoro-triazolo-benzothiazole have been studied for their potential as antimitotic agents by targeting the tubulin protein. researchgate.net Molecular docking revealed that these compounds could fit into the catalytic pocket of the tubulin receptor, and their inhibitory potential was exhibited through these interactions. pensoft.netresearchgate.net The most active compounds, TZ2 and TZ9, were identified based on their antimitotic action. researchgate.net
4WKQ and 6LUD (EGFR mutants): Benzothiazole (B30560)–carboxamide hybrids containing the 6-fluorobenzo[d]thiazole scaffold have been evaluated as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR). japsonline.comjapsonline.com Docking studies against the EGFR mutant proteins 4WKQ and 6LUD showed that specific substitutions significantly influenced binding affinities. japsonline.comjapsonline.com Compound 6b demonstrated a superior binding affinity for 4WKQ, while compound 6j showed the best affinity for 6LUD, outperforming the reference compound Osimertinib. japsonline.com
Table 2: Best Performing 6-fluorobenzo[d]thiazole Derivatives Against EGFR Mutants
| Compound | Target Protein | Key Finding | Reference |
|---|---|---|---|
| 6b | 4WKQ | Superior binding affinity compared to reference. | japsonline.com |
| 6j | 6LUD | Best binding affinity, outperforming Osimertinib. | japsonline.com |
DNA-Binding Interactions
Certain metal complexes of ligands derived from 6-fluorobenzothiazole have been investigated for their ability to interact with DNA, which is a key target for many anticancer drugs. researchgate.netnih.gov These interactions are often studied using a combination of spectroscopic techniques (UV-Vis and fluorescence), viscosity measurements, and molecular docking. researchgate.netnih.govias.ac.in The results from these studies often suggest an intercalative mode of binding, where the compound inserts itself between the base pairs of the DNA double helix. nih.govias.ac.in Molecular docking studies with calf thymus DNA (CT-DNA) have corroborated these experimental findings, providing a visual and energetic model of the binding. researchgate.netias.ac.in
Enzyme Interactions (e.g., Superoxide (B77818) Dismutase (SOD))
Superoxide dismutase (SOD) is a crucial enzyme that protects cells from oxidative damage. micropublication.org The interaction of metal complexes derived from 6-fluorobenzothiazole with SOD has been explored through molecular docking. researchgate.net These studies aim to understand the potential of these compounds to mimic the activity of SOD or to modulate its function. The docking results provide insights into the binding modes and affinities of the complexes with the enzyme, which can be correlated with their experimentally determined superoxide anion scavenging activity. researchgate.net
In Silico Analysis for Structural Optimization
In silico analysis plays a pivotal role in the structural optimization of this compound derivatives to enhance their desired biological activities. smolecule.com By employing molecular docking and other computational tools, researchers can predict how modifications to the molecular structure will affect binding affinity and selectivity for a particular target. smolecule.comresearchgate.net For example, studies on benzothiazole–carboxamide hybrids revealed that the presence of methyl and hydroxy groups significantly impacted their binding interactions with protein targets 4WKQ and 6LUD. japsonline.comjapsonline.com This information is invaluable for guiding synthetic efforts, allowing chemists to focus on creating analogues with the most promising substitution patterns, thereby accelerating the discovery of more potent and selective therapeutic agents. smolecule.comresearchgate.net
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic and steric properties of molecules. nih.gov These calculations provide a deeper understanding of the molecular structure, reactivity, and other physicochemical properties. smolecule.comphyschemres.org
For benzothiazole derivatives, DFT calculations at levels such as B3LYP/6-311+G** have been used to determine various parameters: nih.gov
HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them are critical indicators of a molecule's chemical reactivity and stability. smolecule.com A smaller energy gap suggests that the molecule is more reactive. physchemres.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with biological targets. mdpi.com
Reactivity Descriptors: Other calculated parameters include ionization potential, electron affinity, electronegativity, hardness, and softness. mdpi.comresearchgate.net These descriptors help in quantifying the reactivity of the molecule and its potential to participate in various chemical reactions. researchgate.net
These quantum chemical studies provide a theoretical foundation for the observed biological activities of this compound derivatives and offer predictive power for designing new compounds with tailored electronic and steric features. nih.gov
Table 3: Quantum Chemical Parameters and Their Significance
| Parameter | Significance | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | smolecule.comphyschemres.org |
| Molecular Electrostatic Potential (MEP) | Shows charge distribution and potential interaction sites. | mdpi.com |
| Reactivity Descriptors (e.g., Electronegativity, Hardness) | Quantifies the chemical reactivity of the molecule. | mdpi.comresearchgate.net |
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds. Through computational models like molecular docking, researchers can predict how molecules will interact with biological targets, such as enzymes or receptors. While specific SAR studies for this compound are not prominent in published research, studies on analogous compounds highlight the methodologies used.
Influence of Substituents on Binding Interactions
The nature and position of substituents on the benzo[d]isothiazole ring system play a critical role in modulating the binding interactions with target proteins. Computational docking studies on related compounds demonstrate that substituents can significantly alter binding affinity and selectivity.
For instance, research on a series of 6-bromo-benzo[d]isothiazole derivatives designed as potential anti-inflammatory agents utilized molecular docking to investigate their interaction with the COX-2 enzyme. bepls.com Similarly, SAR studies of benzo[d]isothiazole hydrazones identified that the fragment -CO-NH-N=CH-2-hydroxyphenyl was vital for cytotoxic activity, suggesting that specific substituents are key for biological action, potentially through the formation of intramolecular hydrogen bonds or by ensuring a favorable orientation within a binding site. nih.gov
In another example, investigations into benzo[d]isothiazole-1,1-dioxide derivatives revealed that the addition of a methyl sulphonamide group could significantly enhance potency for inhibiting the HCV polymerase NS5B, an insight derived from structure-based design and SAR. herts.ac.uk These examples from closely related structures underscore that the introduction of a fluorine atom at the 6-position of the benzo[d]isothiazole core would be expected to profoundly influence its electronic properties, lipophilicity, and potential for hydrogen bonding, thereby altering its binding interactions with biological targets. The electron-withdrawing nature of fluorine, for example, could be a key determinant in such interactions.
Table 1: Influence of Substituents on the Activity of Benzo[d]isothiazole Derivatives (Illustrative Examples)
| Parent Scaffold | Substituent(s) | Target/Activity | Observation from Computational/SAR Studies | Reference |
| Benzo[d]isothiazole | Hydrazone side chains (e.g., -CO-NH-N=CH-2-hydroxyphenyl) | Antiproliferative | The 2-hydroxyphenyl fragment is critical for activity, suggesting importance of hydrogen bonding and specific spatial arrangement. | nih.gov |
| 6-Bromo-benzo[d]isothiazole | Various substituted phenyl boronic acids | Anti-inflammatory (COX-2) | Molecular docking was used to analyze interactions with the COX-2 active site. | bepls.com |
| Benzo[d]isothiazole-1,1-dioxide | Methyl sulphonamide group | Antiviral (HCV Polymerase) | Addition of the substituent greatly increased inhibitory potency based on structure-based design. | herts.ac.uk |
Conformational Analysis and Dynamics
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy associated with them. This is essential for understanding how a molecule might adopt a specific shape to bind to a receptor.
Specific conformational analysis and molecular dynamics studies for this compound are not detailed in the available literature. However, research on benzo[d]isothiazole hydrazone derivatives has provided insight into the conformational behavior of this ring system. ddg-pharmfac.net These studies, using ¹H-NMR spectroscopy, revealed that some derivatives exist as a mixture of conformers in solution at room temperature. ddg-pharmfac.net This conformational equilibrium was attributed to the formation of intramolecular hydrogen bonds involving the side chain, which could be stabilized or destabilized depending on the specific chemical structure. ddg-pharmfac.net
For example, a comparative conformational analysis was conducted on two series of these hydrazones. It was hypothesized that a low-energy conformer, stabilized by an intramolecular hydrogen bond, was present for one series but not the other, explaining differences observed in their NMR spectra. ddg-pharmfac.net This indicates that the benzo[d]isothiazole scaffold, while itself being relatively rigid and planar, allows for significant conformational flexibility in its substituents. This flexibility is a key factor in determining how the molecule presents itself to a biological target.
Table 2: Conformational Details of Benzo[d]isothiazole Hydrazone Derivatives
| Compound Series | Analytical Method | Key Finding | Implication | Reference |
| Benzo[d]isothiazole Hydrazones | ¹H-NMR Spectroscopy | Presence of conformational equilibrium in DMSO-d₆ solution for certain derivatives. | The molecule exists in more than one stable spatial arrangement in solution. | ddg-pharmfac.net |
| Benzo[d]isothiazole Hydrazones | Comparative Conformational Analysis | A low-energy conformer is stabilized by an intramolecular hydrogen bond in specific derivatives. | The structure of the side chain dictates the conformational preferences of the molecule. | ddg-pharmfac.net |
Q & A
Q. What are the primary synthetic strategies for constructing the 6-fluorobenzo[d]isothiazole core?
The synthesis of this compound derivatives typically involves four retrosynthetic approaches:
- Intramolecular cyclization of pre-functionalized precursors.
- (4+1)-heterocyclization using sulfur-containing reagents.
- (3+2)-heterocyclization with nitrile or alkyne partners.
- Functionalization of pre-existing heterocycles (e.g., benzothiazoles). Chlorinated isothiazoles are particularly useful as starting materials for further fluorination or functionalization .
Q. How can researchers characterize the electronic and structural properties of this compound derivatives?
Key methods include:
- Spectroscopic techniques : /-NMR for substituent analysis, FT-IR for functional group identification.
- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., halogen bonding from fluorine).
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound derivatives?
- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer screening : MTT assays for cytotoxicity in cancer cell lines.
- Synergistic studies : Co-administration with established drugs (e.g., cisplatin) to assess enhanced efficacy .
Advanced Research Questions
Q. How does temperature modulate the catalytic activity of palladium-isothiazole complexes in cross-coupling reactions?
Palladium complexes with isothiazole ligands exhibit temperature-dependent activity:
Q. What strategies resolve contradictions in catalytic efficiency data for isothiazole-metal complexes?
Discrepancies often arise from:
- Ligand-to-metal ratios : Complexes with one ligand (LPdCl) are more active than those with two (LPdCl).
- Oxidative interference : Trace aerial oxygen can oxidize arylboronic acids, generating biphenyl byproducts.
- Solution : Use inert atmospheres (N/Ar) and standardized ligand/metal ratios for reproducibility .
Q. How can computational modeling optimize the design of this compound-based catalysts?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) and metal-ligand binding energies.
- Crystal structure prediction (CSP) : Tools like GAtor simulate polymorph stability and packing efficiency.
- Example : CSP successfully predicted tricyano-1,4-dithiino[c]-isothiazole (TCS3) crystal structures .
Q. What methodologies assess the stability of isothiazole-metal complexes in aqueous environments?
- Potentiometric titration : Measure stability constants (log K) for complexes with Co(II), Ni(II), or Cu(II).
- Photocolorimetry : Track ligand displacement in competitive binding assays.
- Key finding : Isothiazole complexes are more stable than isoxazole analogues due to sulfur’s d-orbital participation .
Q. How can fluorination enhance the bioactivity of isothiazole derivatives?
- Electron-withdrawing effects : Fluorine increases electrophilicity, improving interactions with enzyme active sites.
- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo.
- Case study : 6-Fluoro substitution in benzothiazoles improved antifungal activity against Candida spp. .
Tables
Table 1. Key Synthetic Routes for this compound Derivatives
Table 2. Comparative Stability of Isothiazole-Metal Complexes
| Metal Ion | Stability Constant (log K) | Relative to Isoxazole |
|---|---|---|
| Co(II) | 4.2 | 1.5× higher |
| Cu(II) | 5.8 | 2.0× higher |
| Ni(II) | 3.9 | 1.3× higher |
| Data from potentiometric studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
